molecular formula C9H20O B1329788 2-Methyloctan-1-ol CAS No. 818-81-5

2-Methyloctan-1-ol

Cat. No. B1329788
CAS RN: 818-81-5
M. Wt: 144.25 g/mol
InChI Key: IGVGCQGTEINVOH-UHFFFAOYSA-N
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Description

2-Methyloctan-1-ol is not directly studied in the provided papers; however, the papers do discuss various related organic compounds and their properties. For instance, the study of 2-methylfuran oligomerization and the combustion characteristics of 2-methylbutanol provide insights into the behavior of methylated organic compounds, which could be relevant when considering the synthesis and properties of 2-methyloctan-1-ol. Additionally, the fragrance material review on 3,7-dimethyl-7-methoxyoctan-2-ol and the synthesis of chiral hydrocarbons contribute to the understanding of the structural and stereochemical aspects of branched alcohols.

Synthesis Analysis

The synthesis of related compounds, such as the oligomerization of 2-methylfuran to produce various oligomers including a tetrameric alcohol , and the one-step synthesis of racemic 6-methyloctan-3-one , provides a foundation for understanding potential synthetic routes for 2-methyloctan-1-ol. These studies demonstrate the use of catalysts and specific reagents to achieve the desired molecular transformations, which could be adapted for the synthesis of 2-methyloctan-1-ol.

Molecular Structure Analysis

The molecular structure of 2-methyloctan-1-ol can be inferred from the structural analyses presented in the papers. For example, the determination of the absolute configuration of chiral hydrocarbons using NMR anisotropy and X-ray crystallography highlights the importance of stereochemistry in branched alcohols. The fragrance material review also discusses the common structural elements of branched chain saturated alcohols, which would be relevant to the structure of 2-methyloctan-1-ol.

Chemical Reactions Analysis

The chemical reactions of related compounds, such as the combustion of 2-methylbutanol and the reactivity of 2-methylfuran oligomers with various reagents , provide insights into the reactivity of 2-methyloctan-1-ol. These studies show how the presence of functional groups and the overall molecular structure can influence the chemical behavior of such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2-methyloctan-1-ol can be gleaned from the experimental data on densities, viscosities , and thermodynamic properties of various alcohols and hydrocarbons. These studies provide valuable data on how molecular structure affects properties like heat capacity, entropy, and phase transitions, which are essential for understanding the behavior of 2-methyloctan-1-ol under different conditions.

Safety And Hazards

2-Methyloctan-1-ol is associated with several hazard statements including H315, H319, H335, and H412 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only in well-ventilated areas .

properties

IUPAC Name

2-methyloctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-3-4-5-6-7-9(2)8-10/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVGCQGTEINVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862425
Record name 2-Methyloctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyloctan-1-ol

CAS RN

818-81-5
Record name 2-Methyloctanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=818-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyloctanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyloctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyloctan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.324
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLOCTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FT7336DZ7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
F Noe, J Polster, C Geithe, M Kotthoff… - Chemical …, 2017 - academic.oup.com
… (E) Screening of 391 ORs against 300 μmol/L 3-mercapto-2-methylbutan-1-ol, 3-mercapto-2-methylpentan-1-ol, 3-mercapto-2-methylheptan-1-ol, and 3-mercapto-2-methyloctan-1-ol. …
Number of citations: 45 academic.oup.com
JE Welke, V Manfroi, M Zanus, M Lazarotto… - … of Chromatography A, 2012 - Elsevier
Wine aroma is an important characteristic and may be related to certain specific parameters, such as raw material and production process. The complexity of Merlot wine aroma was …
Number of citations: 153 www.sciencedirect.com
DG Niyadurupola, IR Davies, R Wisedale, SD Bull - 2007 - Wiley Online Library
… Alternatively, reduction of the crude retro-aldol cleavage product of aldol (4R)-7 (95 % de) with BH 3 ·SMe 2 in Et 2 O gave 2-methyloctan-1-ol [(R)-16] (+ 10.0, c = 1.00, CH 2 Cl 2 ; ref.…
L Ropartz, DF Foster, RE Morris, AMZ Slawin… - Journal of the …, 2002 - pubs.rsc.org
… (acac)(CO) 2 ] (4.0 × 10 −5 mol) for the hydrocarbonylation of oct-1-ene, in ethanol at 120 C under 40 bar of syngas, the alcohols (59.9% of nonan-1-ol and 32.4% of 2-methyloctan-1-ol) …
Number of citations: 36 pubs.rsc.org
G Filippini, M Silvi, P Melchiorre - … Chemie International Edition, 2017 - Wiley Online Library
Detailed herein is the photochemical organocatalytic enantioselective α‐alkylation of aldehydes with (phenylsulfonyl)alkyl iodides. The chemistry relies on the direct photoexcitation of …
Number of citations: 88 onlinelibrary.wiley.com
KN Prokhorevich, OG Kulinkovich - Tetrahedron: Asymmetry, 2006 - Elsevier
… A crude mesylate of (2R)-2-methyloctan-1-ol (12.14 g) was prepared from alcohol 10 (9.86 g… added to a solution of mesylate of (2R)-2-methyloctan-1-ol (12.14 g) in benzene (30 mL). …
Number of citations: 17 www.sciencedirect.com
B Sebastiani, D Malfatti, M Giorgini… - … Trieste, Italy, July 3-6, 2017 …, 2017 - Springer
… volatile aroma reveals the presence of several saturated alcohols like ethanol, 1-butanol, 2- and 3-methylbutan-1-ol, 1-hexanol, 1- and 2-heptanol, 1-octanol, 2-methyloctan-1-ol …
Number of citations: 1 link.springer.com
GD Gamalevich, BN Morozov… - Russian chemical bulletin, 1996 - Springer
… agreement with the superposition of the [C~]D values found for (R)- and (S)-6-methyloctan-l-ol (-8+0.1 and +7.9+_0.1 , respectively, in CHC13) 19 and for (R)and (S)-2-methyloctan- 1-ol …
Number of citations: 1 link.springer.com
JE Bello, JG Millar - Tetrahedron: Asymmetry, 2013 - Elsevier
… In a similar manner, (S)-2-methyloctan-1-ol 6 afforded (S)-7-methylpentacosane 2 in 62% … (R)-2-Methyloctan-1-ol 6 showed the following properties: [ α ] D 25 = + 13.16 ± 0.09 (c 1.5, …
Number of citations: 13 www.sciencedirect.com
Y Kwon, M Park, T Kim, H Heo, J Lee, S Kim, J Ha… - 2022 - e-jkfn.org
This study examined the physicochemical and sensory characteristics of fish jerky with Halocynthia roretzi powder. The quality of the fish jerky was determined by estimating the …
Number of citations: 4 www.e-jkfn.org

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